2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C7H3ClF3NO2. It is a derivative of pyridine, characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the fifth position, and a carboxylic acid group at the fourth position on the pyridine ring. This compound is notable for its applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways due to their unique physicochemical properties .
Pharmacokinetics
The compound is slightly soluble in water , which could influence its bioavailability.
Result of Action
It’s known that trifluoromethylpyridine derivatives can have various biological activities due to their unique physicochemical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid. For instance, the compound should be stored in a dry and well-ventilated place and kept away from strong oxidizing agents . Its stability under recommended storage conditions suggests that environmental factors such as temperature and humidity could influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with carbon dioxide under high pressure and temperature conditions. Another method includes the chlorination of 2-chloro-5-(trifluoromethyl)pyridine followed by carboxylation .
Industrial Production Methods: In industrial settings, the compound is often produced via a vapor-phase reaction involving the simultaneous chlorination and fluorination of pyridine derivatives at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine
- 4-(Trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This functional group allows for further derivatization and enhances the compound’s solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODRBHIESSYRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460522 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505084-58-2 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(trifluoromethyl)isonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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